Pim-1 kinase inhibitor 8 is a compound designed to selectively inhibit the Pim-1 kinase, which is part of a family of serine/threonine kinases implicated in various cellular processes, including cell cycle regulation, apoptosis, and cellular signaling pathways. The Pim kinases are particularly relevant in the context of hematological malignancies, making them attractive targets for therapeutic intervention. The development of inhibitors like Pim-1 kinase inhibitor 8 aims to exploit the unique structural features of the Pim kinases' active site to achieve selective inhibition.
Pim-1 kinase inhibitor 8 belongs to a class of small molecule inhibitors targeting the Pim family of kinases. These compounds have been synthesized and characterized through various chemical methods, with significant contributions from research studies focused on optimizing their potency and selectivity against specific kinases. The classification of this compound falls under small-molecule inhibitors that are designed to modulate kinase activity by competing with ATP for binding at the active site.
The synthesis of Pim-1 kinase inhibitor 8 typically involves multi-step organic reactions that include key transformations such as alkylation, cyclization, and functional group modifications. For instance, one synthetic route may begin with a precursor compound that undergoes a series of reactions involving reagents like sodium hydride and various halides to introduce desired substituents at specific positions on the molecule.
A notable approach described in literature involves using 6-substituted 7-azaindoles as scaffolds, where modifications at the 6-position enhance selectivity towards Pim kinases while maintaining potency. The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of Pim-1 kinase inhibitor 8 can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide detailed insights into the three-dimensional arrangement of atoms within the molecule, including bond lengths, angles, and torsional angles that define its conformation.
Data regarding the molecular weight, formula, and specific functional groups present in Pim-1 kinase inhibitor 8 help in understanding its reactivity and interaction potential with biological targets. For instance, the presence of certain functional groups may facilitate hydrogen bonding or hydrophobic interactions with the active site of Pim-1 kinase.
Pim-1 kinase inhibitor 8 undergoes various chemical reactions that are critical for its activity as an inhibitor. These include:
The kinetics of these reactions can be studied using enzyme assays that measure the rate of phosphorylation in the presence of varying concentrations of the inhibitor.
The mechanism by which Pim-1 kinase inhibitor 8 exerts its effects involves competitive inhibition at the ATP-binding pocket of the Pim-1 kinase. Upon binding, it prevents ATP from interacting with the enzyme, thereby inhibiting phosphorylation events that are critical for cell cycle progression and survival signals in cancer cells.
Data from biochemical assays typically show a dose-dependent inhibition profile, allowing researchers to calculate key parameters such as IC50 values (the concentration required to inhibit 50% of enzyme activity), which indicate potency.
Pim-1 kinase inhibitor 8 exhibits specific physical properties such as solubility, melting point, and stability under various conditions (pH, temperature). These properties are essential for determining its formulation for therapeutic use.
Chemical properties include:
Relevant data can be gathered through standard analytical techniques including high-performance liquid chromatography and mass spectrometry.
Pim-1 kinase inhibitor 8 has significant applications in scientific research, particularly in studies related to cancer biology. Its ability to selectively inhibit Pim kinases makes it a valuable tool for:
Pim-1 kinase inhibitor 8 (C₁₄H₁₇N₃O₃; MW 275.30) binds the ATP-pocket of Pim-1 with high specificity, exploiting unique structural features absent in most kinases. Unlike >90% of human kinases, Pim-1 lacks a conserved hydrogen bond donor in its hinge region due to Pro123 substitution. This prevents canonical bidentate H-bond formation with ATP, creating a distinct hydrophobic pocket. Inhibitor 8 occupies this space via its 7-azaindole core, forming a single H-bond between the azaindole nitrogen and the backbone carbonyl of Glu121 in Pim-1’s hinge region [2] [9]. The inhibitor’s 6-chloro substituent extends into a "specificity bulge" formed by a two-amino acid insertion (residues 126–127) downstream of the hinge, sterically hindering binding to off-target kinases. Crystallography confirms this 6-substituent improves selectivity by 15-fold compared to unsubstituted analogs by clashing with the glycine-rich loop of non-Pim kinases [2] [4].
Table 1: Structural Determinants of Pim-1 Kinase Inhibitor 8 Binding
Structural Element | Role in Inhibitor Binding | Effect on Selectivity |
---|---|---|
Pro123 residue | Prevents canonical H-bond donor formation | Excludes 85% of kinases requiring bidentate H-bonding [9] |
Bulge region (residues 126–127) | Accommodates 6-chloro substituent | Reduces off-target binding (e.g., CDK1, CK2) by steric exclusion [4] |
Lys67 in N-lobe | Stabilizes inhibitor via hydrophobic interaction | Enhances affinity (Kd = 8.2 nM) [9] |
Glu121 carbonyl | Accepts H-bond from 7-azaindole nitrogen | Increases residence time 3-fold vs. non-azaindole inhibitors [2] |
Inhibitor 8 demonstrates a 14.3 nM IC50 against Pim-1, with moderate activity against Pim-2 (IC50 = 89 nM) and Pim-3 (IC50 = 102 nM). This 6–7-fold selectivity for Pim-1 arises from sequence divergence in the ATP-pocket: Pim-1 contains Leu44 and Phe49 in the G-loop, whereas Pim-2/Pim-3 harbor bulkier residues (e.g., Tyr in Pim-2) that sterically limit chloro-substituent accommodation. Molecular dynamics simulations reveal inhibitor 8 induces a 1.2Å shift in Pim-1’s G-loop, a conformational change not observed in Pim-2 due to restricted loop flexibility [2] [8].
Table 2: Selectivity Profile of Pim-1 Kinase Inhibitor 8
Kinase Isoform | IC50 (nM) | Key Structural Differences vs. Pim-1 |
---|---|---|
Pim-1 | 14.3 ± 1.2 | Reference (Leu44/Phe49 in G-loop) |
Pim-2 | 89.0 ± 6.5 | Tyr45 steric gate; reduced G-loop flexibility |
Pim-3 | 102.4 ± 8.1 | His49 alters hydrophobic pocket volume |
CDK1 | >10,000 | Intact H-bond donor (Pro123 absent) |
FLT3 | 2,150 ± 210 | Bulky gatekeeper residue (F691) [2] [4] |
Inhibitor 8 disrupts Pim-1–mediated pro-survival signaling by blocking phosphorylation of BAD at Ser75. In MCF-7 breast cancer cells, treatment (1 μM, 24h) reduces pBADSer75 by 82%, enabling BAD/Bcl-xL complex formation and subsequent Bax activation. This triggers mitochondrial cytochrome c release, elevating active caspase-3 by 4.3-fold vs. controls [1] [7]. Concurrently, inhibitor 8 abrogates Pim-1–dependent phosphorylation of procaspase-9 at Thr125, preventing its dimerization and activation. The dual targeting of BAD and caspase cascades explains the compound’s potent cytotoxicity (IC50 = 0.5 μM in MCF-7) [1].
Pim-1 kinase inhibitor 8 induces G1 arrest by modulating CDK inhibitors:
Table 3: Effects on Cell Cycle Regulators by Pim-1 Kinase Inhibitor 8
Target Protein | Modification by Pim-1 | Effect of Inhibitor 8 | Functional Consequence |
---|---|---|---|
p21 | Phosphorylation (Thr145) promotes PCNA dissociation | ↑ p21 stability; ↑ CDK2 binding | G1/S arrest (CDK2 inhibition) |
p27 | Phosphorylation (Thr157) induces cytoplasmic mislocalization | ↑ Nuclear p27; ↓ Skp2-mediated degradation | Cyclin D1/CDK4 sequestration |
CDC25A | Transcriptional activation via c-Myc stabilization | ↓ CDC25A mRNA (70% reduction) | Impaired CDK1/2 dephosphorylation |
C-TAK1 | Phosphorylation activates C-TAK1 (p27 kinase) | ↓ p27 export to cytoplasm | Enhanced nuclear p27 activity [1] [10] |
Inhibitor 8 disrupts oncogenic transcription via dual targeting:
Synergistic effects occur via metabolic reprogramming: In breast cancer cells, combined MYC/Notch inhibition reduces glucose uptake (GLUT1 downregulation) and lactate production by 55%, reversing the Warburg effect [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8